4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE
Overview
Description
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate reagents to form the chromene structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or anti-inflammatory effects by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3,5-dimethoxybenzaldehyde
- 3,5-dimethoxy-4-hydroxycinnamaldehyde
- 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one
Uniqueness
4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2H,3H,4H,5H,10H-NAPHTHO[2,3-B]PYRAN-2,5,10-TRIONE is unique due to its specific combination of functional groups and the chromene structure
Properties
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O7/c1-26-14-7-10(8-15(27-2)20(14)25)13-9-16(22)28-21-17(13)18(23)11-5-3-4-6-12(11)19(21)24/h3-8,13,25H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPJMJLSPBJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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